HEXAFLUOROISOPROPYL CROTONATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

HEXAFLUOROISOPROPYL CROTONATE's synthesis involves complex chemical reactions that leverage the unique solvent properties of hexafluoroisopropanol (HFIP). HFIP has been shown to promote a wide range of challenging chemical reactions, including Lewis and Brønsted acid-catalyzed transformations, owing to its high polarity and low nucleophilicity. This suggests that HFIP's role in the synthesis of this compound could involve similar mechanisms, providing a versatile route for its preparation (Pozhydaiev et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound, while not explicitly detailed in the available research, can be inferred from studies on hexafluoroisopropanol's interactions in chemical reactions. For example, HFIP's ability to form hydrogen-bond clusters and its role in promoting hypervalent iodine reactions highlight the complex intermolecular interactions that likely influence the structure of this compound (Colomer et al., 2016).

Chemical Reactions and Properties

This compound's chemical properties are significantly influenced by hexafluoroisopropanol. For instance, HFIP's role in catalyzing the direct dehydroxydifluoroalkylation of benzylic and allylic alcohols with difluoroenoxysilanes demonstrates its potential in facilitating complex chemical reactions (Li et al., 2021). Such reactions suggest that this compound could participate in or be synthesized through similarly complex pathways.

Physical Properties Analysis

The physical properties of this compound, though not directly reported, can be extrapolated from related compounds and the solvent properties of HFIP. The high solvent polarity and unique properties of HFIP, such as its phase-separation ability in alcohol-salt aqueous two-phase systems, provide insights into the potential physical characteristics of this compound, including solubility and phase behavior (Huang et al., 2019).

Safety and Hazards

Hexafluoroisopropyl crotonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

Hexafluoroisopropyl Crotonate is a complex compound that primarily targets chemical reactions involving Lewis and Brønsted acid-catalyzed transformations . It’s particularly effective in promoting a wide range of challenging chemical reactions .

Mode of Action

The compound’s mode of action is quite complex. It was initially believed that this compound was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity . Recent findings reveal that many lewis and brønsted acid-catalyzed transformations conducted in this compound additionally involve cooperation between the catalyst and this compound hydrogen-bond clusters . This is akin to Lewis- or Brønsted acid-assisted-Brønsted acid catalysis .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving transition metal-catalyzed C–H bond functionalization reactions . It has been found to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .

Pharmacokinetics

It’s known that the compound is a solvent with unique properties that make a difference in various subdomains of organic chemistry . Its unique features compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote a wide range of challenging chemical reactions . It’s particularly effective in enhancing the yield and selectivity of distal aromatic C–H functionalizations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Furthermore, it’s important to collect and arrange for proper disposal of the compound, and to keep it in suitable and closed containers for disposal .

Eigenschaften

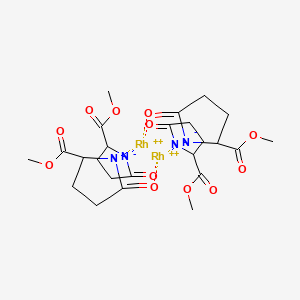

| { "Design of the Synthesis Pathway": "The synthesis pathway for HEXAFLUOROISOPROPYL CROTONATE involves a multi-step process starting with the reaction of isopropyl crotonate with hexafluoroacetone, followed by several purification and reaction steps to obtain the final product.", "Starting Materials": [ "Isopropyl crotonate", "Hexafluoroacetone", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Isopropyl crotonate is reacted with hexafluoroacetone in the presence of sodium hydride and methanol to form the intermediate product, 3-(hexafluoroisopropyl)but-2-enoic acid.", "Step 2: The intermediate product is purified by washing with hydrochloric acid, sodium bicarbonate, and water.", "Step 3: The purified intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride.", "Step 4: The acid chloride is then reacted with ethanol to form the corresponding ester.", "Step 5: The ester is purified by washing with sodium bicarbonate and water.", "Step 6: The purified ester is then hydrolyzed with hydrochloric acid to form the final product, HEXAFLUOROISOPROPYL CROTONATE.", "Step 7: The final product is purified by washing with sodium bicarbonate, sodium chloride, and magnesium sulfate, and then extracted with ethyl acetate." ] } | |

CAS-Nummer |

135771-94-7 |

Molekularformel |

C7H6F6O2 |

Molekulargewicht |

236.11 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)